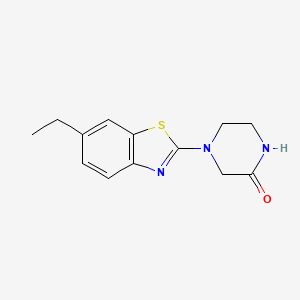

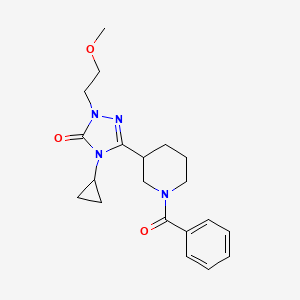

![molecular formula C16H20N2O B6426486 N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1465-01-6](/img/structure/B6426486.png)

N-[4-(piperidin-1-yl)but-2-yn-1-yl]benzamide

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the piperidine ring, followed by the addition of the but-2-yne group, and finally the attachment of the benzamide group. The exact methods and reagents used would depend on the specific conditions and requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would likely contribute to the compound’s polarity and could participate in hydrogen bonding. The piperidine ring could potentially impart basicity to the compound, while the but-2-yne group could add to the compound’s reactivity due to the presence of the triple bond .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the triple bond in the but-2-yne group, which could potentially undergo addition reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could increase its solubility in polar solvents, while the but-2-yne group could potentially make it more reactive .科学的研究の応用

Activators of Hypoxia-Inducible Factor 1 Pathways

Benzamide derivatives, including “Benzamide, N-(4-piperidino-2-butynyl)-”, have been studied for their role as activators of hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions . These compounds have shown significant inhibitory bioactivity in HepG2 cells .

Promotion of Tumor Cell Apoptosis

Compounds of this benzamide derivative have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Influence on Hepatic Cancer Cells

HIF-1α performs conflicting functions in tumor cells, especially in hepatic cancer cells, which are always in a state of hypoxia . It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .

Inhibition of Cell Division

Overexpression of HIF-1α in hypoxic cancer cells has been suggested to inhibit cell division by inducing p21, p27, or p53 .

Promotion of Apoptosis

HIF-1α overexpression can promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Synthesis of Various Piperidine Derivatives

The compound is used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Antibacterial Activities

Some benzamide derivatives have shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

作用機序

Target of Action

The primary target of Benzamide, N-(4-piperidino-2-butynyl)-, is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

Benzamide, N-(4-piperidino-2-butynyl)-, interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in changes in the transcription and expression of target genes .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . The activation of this pathway leads to the upregulation of a variety of growth factors, allowing cells to proliferate, differentiate, and adapt to hypoxic microenvironment .

Result of Action

The activation of HIF-1 by Benzamide, N-(4-piperidino-2-butynyl)-, leads to the upregulation of the downstream target gene p21 . This results in the promotion of cell cycle arrest and apoptosis . Additionally, the compound upregulates the expression of cleaved caspase-3, further promoting apoptosis .

Action Environment

The action of Benzamide, N-(4-piperidino-2-butynyl)-, is influenced by the hypoxic environment in which it operates . Hypoxia, or low oxygen levels, is a common condition in tumor tissues . This environment can influence the efficacy and stability of the compound, as well as its ability to induce the overexpression of HIF-1α .

Safety and Hazards

特性

IUPAC Name |

N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(15-9-3-1-4-10-15)17-11-5-8-14-18-12-6-2-7-13-18/h1,3-4,9-10H,2,6-7,11-14H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIVNQXECMIKLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163382 | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, N-(4-piperidino-2-butynyl)- | |

CAS RN |

1465-01-6 | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-piperidino-2-butynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

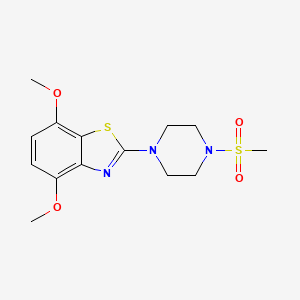

![6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426404.png)

![4-methyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426412.png)

![4,7-dimethoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426430.png)

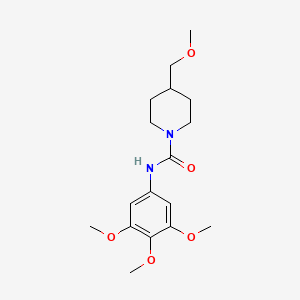

![4-methoxy-7-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6426436.png)

![5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide](/img/structure/B6426446.png)

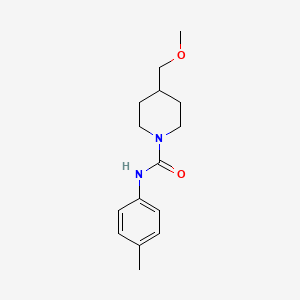

![3-cyclopentyl-1-[4-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B6426448.png)

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)

![5-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6426475.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)